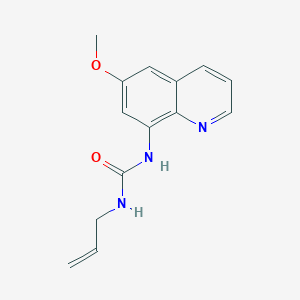
1-Allyl-3-(6-methoxyquinolin-8-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Allyl-3-(6-methoxyquinolin-8-yl)urea” is a compound that contains an allyl group, a methoxyquinolinyl group, and a urea group. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The methoxyquinolinyl group is a quinoline ring, a type of heterocyclic compound, with a methoxy group (-OCH3) attached. The urea group (NH2-CO-NH2) is a functional group that features in many organic compounds, including proteins .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the allyl group, the methoxyquinolinyl group, and the urea group . These groups would impart specific chemical properties to the compound, influencing its reactivity and interactions with other molecules.Chemical Reactions Analysis
The allyl group in the compound is known to show enhanced reactivity . It can undergo a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The urea group can participate in a variety of reactions involving the carbonyl group and the amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the allyl group could make the compound more reactive, while the urea group could allow for hydrogen bonding .科学的研究の応用
Antiproliferative Effects
1-Allyl-3-(6-methoxyquinolin-8-yl)urea derivatives have been found to exhibit significant antiproliferative effects. For instance, compounds with urea and bis-urea functionalities bridged by hydroxy or halogen substituted benzene moieties demonstrated moderate to strong antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells. This suggests their potential in cancer treatment, especially in breast carcinoma drug development (Perković et al., 2016).
Antimalarial Activity
Some derivatives of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea have shown in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum. This points to the potential use of these compounds in developing new antimalarial drugs (Kurasawa et al., 2014).
Antimicrobial Effects
Compounds derived from 1-Allyl-3-(6-methoxyquinolin-8-yl)urea have exhibited antimicrobial activity against a range of bacteria and fungi. For example, novel quinoline derivatives bearing different heterocyclic moieties have shown moderate activities against selected Gram-positive and Gram-negative bacteria, as well as fungi (El-Gamal et al., 2016).
Structural and Chiral Studies
1-Allyl-3-(6-methoxyquinolin-8-yl)urea has been structurally characterized, contributing to studies on chiral recognition mechanisms. These studies are significant in the development of chromatographic methods for separating racemic mixtures, which is crucial in pharmaceutical research (Bachechi et al., 1998).
Antituberculosis Activity
Derivatives of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea have also been synthesized and evaluated for their anti-tuberculosis activity. These studies are essential in the search for new treatments for tuberculosis, a significant global health concern (Bai et al., 2011).
将来の方向性
作用機序
Target of Action
The primary target of 1-Allyl-3-(6-methoxyquinolin-8-yl)urea is the bacterial DNA gyrase . DNA gyrase is a type II topoisomerase present in bacteria, playing a crucial role in supporting nascent chain elongation during replication of the chromosome .
Mode of Action
1-Allyl-3-(6-methoxyquinolin-8-yl)urea interacts with its target, the bacterial DNA gyrase, by inhibiting its function . This inhibition disrupts the replication, transcription, and recombination of bacterial cell DNA .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the normal function of this enzyme, leading to the cessation of DNA replication and, consequently, bacterial growth .
Result of Action
The inhibition of DNA gyrase by 1-Allyl-3-(6-methoxyquinolin-8-yl)urea leads to the disruption of DNA replication in bacteria . This disruption prevents the bacteria from multiplying, thereby exerting an antimicrobial effect .
特性
IUPAC Name |
1-(6-methoxyquinolin-8-yl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-6-16-14(18)17-12-9-11(19-2)8-10-5-4-7-15-13(10)12/h3-5,7-9H,1,6H2,2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMNSIGRGYEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(6-methoxyquinolin-8-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

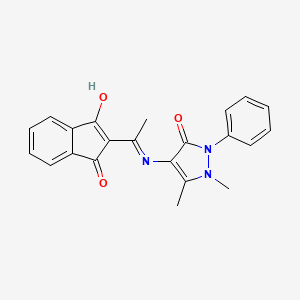
![(Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2817122.png)
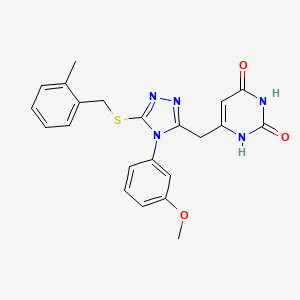
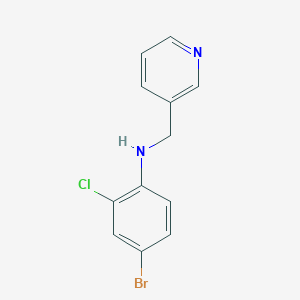
![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)
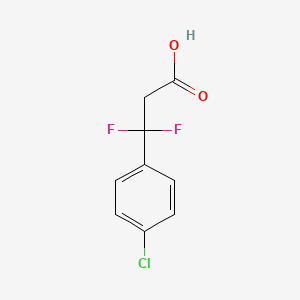
![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)
![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)
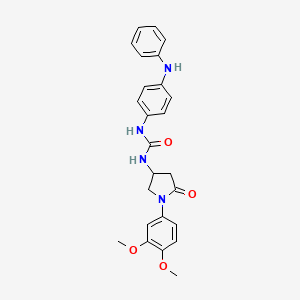
![3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B2817140.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2817141.png)
![1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2817143.png)